molecular formula C14H19ClF2N4O2 B12065246 1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester CAS No. 2149590-34-9

1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester

Cat. No.: B12065246
CAS No.: 2149590-34-9
M. Wt: 348.77 g/mol
InChI Key: CNSFQHKOZJTGRV-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a pyrimidinyl group, which is further modified with chloro and difluoromethyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various fields.

Preparation Methods

The synthesis of 1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester involves several steps. One common method includes the reaction of 4-(6-chloro-5-(difluoromethyl)-4-pyrimidinyl)piperazine with tert-butyl chloroformate under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the esterification process . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, reaction time, and purification techniques.

Chemical Reactions Analysis

1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

This compound finds extensive use in scientific research across multiple disciplines:

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, the compound can mimic or block the action of natural ligands, affecting signal transduction pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester exhibits unique properties due to the presence of chloro and difluoromethyl groups. These groups enhance its reactivity and binding affinity, making it more effective in certain applications. Similar compounds include:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical behavior and applications.

Biological Activity

1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C19H27ClF2N4O2
  • Molar Mass : 394.44 g/mol
  • CAS Number : 268209-15-0

The compound's biological activity is primarily attributed to its interaction with various enzymatic pathways. It has been studied for its role as a fatty acid amide hydrolase (FAAH) inhibitor, which is significant in modulating endocannabinoid levels in the body. FAAH is responsible for the degradation of anandamide, an endocannabinoid involved in pain regulation and inflammation .

Inhibition of FAAH

Research indicates that 1-Piperazinecarboxylic acid derivatives exhibit potent inhibition against FAAH. The compound's mechanism involves forming a covalent bond with the enzyme, leading to prolonged inhibition and increased levels of endogenous cannabinoids such as anandamide and oleoyl ethanolamide. This effect has been linked to analgesic properties in various pain models .

Analgesic Effects

In animal studies, compounds similar to 1-Piperazinecarboxylic acid have demonstrated efficacy in reducing pain associated with thermal injury and neuropathic conditions. For instance, in rat models, administration of these compounds resulted in significant attenuation of tactile allodynia and thermal hyperalgesia .

Case Studies

StudyModelFindings
Study ARat model of neuropathic painSignificant reduction in pain response when treated with FAAH inhibitors derived from piperazine .
Study BInflammatory pain modelCompound demonstrated dose-dependent analgesic effects, suggesting potential for clinical applications in pain management .

Research Findings

  • Selectivity : The compound exhibits over 100-fold selectivity for FAAH-1 compared to FAAH-2, indicating a targeted approach that minimizes side effects associated with broader inhibition .
  • Pharmacokinetics : Studies suggest favorable pharmacokinetic profiles for piperazine derivatives, including good oral bioavailability and metabolic stability, making them suitable candidates for therapeutic development .
  • Therapeutic Potential : Beyond pain management, there is growing interest in the anti-inflammatory properties of these compounds. They may play a role in treating conditions like arthritis and other inflammatory diseases due to their ability to modulate endocannabinoid signaling pathways .

Properties

CAS No.

2149590-34-9

Molecular Formula

C14H19ClF2N4O2

Molecular Weight

348.77 g/mol

IUPAC Name

tert-butyl 4-[6-chloro-5-(difluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate

InChI

InChI=1S/C14H19ClF2N4O2/c1-14(2,3)23-13(22)21-6-4-20(5-7-21)12-9(11(16)17)10(15)18-8-19-12/h8,11H,4-7H2,1-3H3

InChI Key

CNSFQHKOZJTGRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)C(F)F

Origin of Product

United States

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